Benzyln-[3-(aminomethyl)benzyl]carbamate
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Overview
Description
Benzyln-[3-(aminomethyl)benzyl]carbamate is an organic compound with the molecular formula C16H18N2O2 It is a derivative of carbamate, featuring a benzyl group and an aminomethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyln-[3-(aminomethyl)benzyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)benzylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzyl chloroformate, leading to the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyln-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyln-[3-(aminomethyl)benzyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyln-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl 3-(aminomethyl)benzoate hydrochloride
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
Benzyln-[3-(aminomethyl)benzyl]carbamate is unique due to its specific structure, which combines a benzyl group with an aminomethylbenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[[3-(aminomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-10-14-7-4-8-15(9-14)11-18-16(19)20-12-13-5-2-1-3-6-13/h1-9H,10-12,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGVPYPIOFHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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